20-O-Demethyl-AP3

Description

Properties

IUPAC Name |

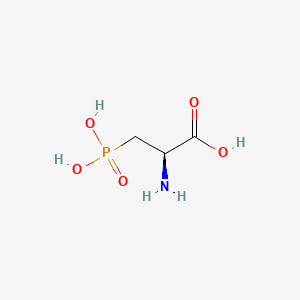

(2R)-2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017380 | |

| Record name | 3-Phosphono-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23052-80-4, 20263-06-3 | |

| Record name | 3-Phosphono-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, 3-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020263063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Amino-3-phosphonopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phosphono-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-AMINO-3-PHOSPHONOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FNS8ES1TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Phosphono-L-alanine: A Technical Overview of its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphono-L-alanine is a synthetic amino acid analog of significant interest in neuroscience and drug development due to its activity as a competitive antagonist of metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of its chemical properties, structure, and known biological interactions. Due to the limited availability of public experimental data, this document combines reported information with theoretical and analogous compound data to present a thorough profile.

Chemical Structure and Properties

3-Phosphono-L-alanine, systematically named (2R)-2-amino-3-phosphonopropanoic acid, is an analog of the proteinogenic amino acid L-alanine, where a phosphonic acid group replaces the terminal methyl group. This substitution is key to its biological activity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-phosphonopropanoic acid[1] |

| CAS Number | 23052-80-4[1] |

| Molecular Formula | C₃H₈NO₅P[1] |

| Canonical SMILES | C(C(C(=O)O)N)P(=O)(O)O |

| InChI Key | LBTABPSJONFLPO-REOHCLBHSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 169.07 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa Values | Data not available | |

| XLogP3 | -5.2 | Computed by PubChem[1] |

Spectroscopic Data

-

GC-MS Data: Major fragment ions observed at m/z 268, 236, 135, 147, and 133.[1]

Synthesis

A plausible and cited method for the synthesis of 3-phosphonoalanine is the Strecker amino acid synthesis . This well-established method provides a route to α-amino acids from an aldehyde or ketone.

General Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a two-step process. The first step involves the reaction of an aldehyde with ammonia in the presence of cyanide to form an α-aminonitrile. In the second step, the α-aminonitrile is hydrolyzed to yield the desired amino acid. For the synthesis of 3-Phosphono-L-alanine, the starting material would be phosphonoacetaldehyde.

-

Step 1: Formation of the α-aminonitrile

-

Phosphonoacetaldehyde is reacted with ammonia to form an imine.

-

A cyanide source, such as potassium cyanide, is then added. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

-

-

Step 2: Hydrolysis

-

The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions.

-

This hydrolysis converts the nitrile group into a carboxylic acid, yielding 3-Phosphono-L-alanine.

-

A diagram illustrating the general workflow of the Strecker synthesis is provided below.

Biological Activity: Metabotropic Glutamate Receptor Antagonism

3-Phosphono-L-alanine is recognized as a competitive antagonist of metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.

Signaling Pathway

The mGluRs are classified into three groups. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an antagonist, 3-Phosphono-L-alanine would bind to the receptor and prevent this cascade from occurring.

The following diagram illustrates the canonical Group I mGluR signaling pathway that is inhibited by 3-Phosphono-L-alanine.

Experimental Protocol: In Vitro mGluR Antagonist Assay (General)

A common method to assess the antagonist activity of a compound at mGluRs is to measure the mobilization of intracellular calcium in a cell line stably expressing the receptor of interest.

-

Cell Culture:

-

HEK293 cells stably expressing the desired mGluR subtype (e.g., mGluR5) are plated in a 96-well plate and cultured overnight.

-

-

Compound Preparation:

-

A stock solution of 3-Phosphono-L-alanine is prepared and serially diluted to create a range of test concentrations.

-

-

Calcium Assay:

-

The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are incubated to allow for dye loading.

-

The test compound (3-Phosphono-L-alanine) is added to the wells and incubated.

-

A known mGluR agonist (e.g., glutamate) is then added to stimulate the receptor.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

-

Data Analysis:

-

The fluorescence data is analyzed to determine the concentration of 3-Phosphono-L-alanine required to inhibit the agonist response by 50% (IC₅₀).

-

Conclusion

3-Phosphono-L-alanine is a valuable pharmacological tool for studying the roles of metabotropic glutamate receptors in the central nervous system. Its structure as a phosphonic acid analog of L-alanine confers its antagonist activity. While detailed experimental data on its physicochemical properties are sparse in publicly accessible literature, its synthesis via the Strecker method and its mechanism of action as an mGluR antagonist are well-established concepts. Further research to fully characterize its experimental properties would be beneficial for its application in drug development and neuroscience research.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Phosphono-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-Phosphono-L-alanine, a crucial phosphonate analog of the proteinogenic amino acid L-alanine. This document details chemical synthesis protocols, purification techniques, and methods for chiral resolution, presenting quantitative data in structured tables and illustrating key workflows with diagrams.

Chemical Synthesis: The Strecker Synthesis of 3-Phosphono-DL-alanine

The primary method for synthesizing 3-Phosphono-alanine is the Strecker synthesis, a well-established method for producing α-amino acids from aldehydes. In this case, the synthesis commences with phosphonoacetaldehyde, which is reacted with ammonia and a cyanide source to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired racemic 3-Phosphono-DL-alanine.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process. The first step involves the formation of the α-aminonitrile from phosphonoacetaldehyde. The second step is the hydrolysis of this intermediate to the final amino acid.

Caption: Strecker synthesis of 3-Phosphono-DL-alanine.

Experimental Protocol

Materials:

-

Phosphonoacetaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dowex 50W-X8 resin (or equivalent strong cation exchange resin)

-

Deionized water

-

Ethanol

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve phosphonoacetaldehyde in an aqueous solution of ammonium chloride.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium cyanide to the cooled mixture with constant stirring.

-

Allow the reaction to proceed at a low temperature for several hours to overnight.

-

-

Hydrolysis of the α-Aminonitrile:

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).

-

-

Work-up and Isolation of Racemic 3-Phosphono-DL-alanine:

-

After hydrolysis, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

The crude product will be a mixture of 3-Phosphono-DL-alanine and inorganic salts.

-

Purification of 3-Phosphono-DL-alanine

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and inorganic salts. Ion-exchange chromatography is a highly effective method for this purpose.

Purification Workflow

The general workflow for the purification of 3-Phosphono-DL-alanine using ion-exchange chromatography is depicted below.

Caption: Purification workflow for 3-Phosphono-DL-alanine.

Experimental Protocol for Ion-Exchange Chromatography

-

Resin Preparation:

-

Prepare a column with a strong cation exchange resin (e.g., Dowex 50W-X8) in the H⁺ form.

-

Wash the resin thoroughly with deionized water.

-

-

Loading:

-

Dissolve the crude 3-Phosphono-DL-alanine in a minimal amount of deionized water.

-

Adjust the pH of the solution to be acidic (pH 2-3) to ensure the amino acid is protonated.

-

Load the solution onto the prepared ion-exchange column.

-

-

Washing:

-

Wash the column with deionized water to remove inorganic salts and other non-retained impurities.

-

-

Elution:

-

Elute the bound 3-Phosphono-DL-alanine from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or TLC).

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the ammonia and water by rotary evaporation under reduced pressure.

-

The purified 3-Phosphono-DL-alanine can be further purified by recrystallization from a water/ethanol mixture.

-

Chiral Resolution of 3-Phosphono-DL-alanine

The Strecker synthesis produces a racemic mixture of D- and L-enantiomers. For most biological applications, the pure L-enantiomer is required. Chiral resolution can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General HPLC Conditions for Amino Acid Enantiomer Separation:

| Parameter | Typical Conditions |

| Column | Chiral stationary phase (e.g., polysaccharide-based or macrocyclic antibiotic-based) |

| Mobile Phase | A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer) with a chiral selector additive if necessary. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector (at a wavelength where the compound absorbs) or a mass spectrometer (MS). |

Note: The optimal conditions, including the specific chiral column and mobile phase composition, must be determined experimentally for 3-Phosphono-DL-alanine.

Quantitative Data

Quantitative data for the synthesis of 3-Phosphono-L-alanine is not extensively reported in the literature. The following table provides hypothetical but realistic target values for researchers aiming to perform this synthesis.

| Parameter | Target Value |

| Yield (Strecker Synthesis) | 40-60% |

| Purity (after Ion-Exchange) | >95% |

| Enantiomeric Excess (after Chiral HPLC) | >99% |

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of 3-Phosphono-L-alanine. The Strecker synthesis offers a viable route to the racemic compound, which can then be effectively purified by ion-exchange chromatography. Subsequent chiral resolution, primarily through chiral HPLC, is necessary to obtain the biologically active L-enantiomer. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient production of this important amino acid analog. Further optimization of the described methods is encouraged to improve yields and purity.

An In-depth Technical Guide to the Mechanism of Action of 3-Phosphono-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphono-L-alanine, also known as L-2-amino-3-phosphonopropionic acid (L-AP3), is a synthetic amino acid analog that exhibits a multifaceted mechanism of action, making it a molecule of significant interest in neurobiology and antiviral research. This technical guide provides a comprehensive overview of its three primary modes of action: competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, mimicry of pyrophosphate in enzymatic reactions catalyzed by viral polymerases, and inhibition of the enzyme phosphoserine phosphatase. This document details the quantitative data associated with these activities, provides in-depth experimental protocols for their investigation, and visualizes the involved pathways and workflows.

Core Mechanisms of Action

3-Phosphono-L-alanine's biological activities stem from its structural similarity to endogenous molecules, allowing it to interact with specific biological targets. Its key mechanisms are:

-

Competitive Antagonism of NMDA Receptors: As a structural analog of the excitatory neurotransmitter glutamate, 3-Phosphono-L-alanine can bind to the glutamate binding site on the GluN2 subunit of NMDA receptors. By occupying this site without activating the receptor, it competitively inhibits the binding of glutamate, thereby preventing ion channel opening and subsequent downstream signaling cascades. This action underlies its effects on synaptic plasticity and excitotoxicity.

-

Pyrophosphate Mimicry in HIV-1 Reverse Transcriptase: In the context of viral replication, 3-Phosphono-L-alanine acts as a mimic of the pyrophosphate (PPi) leaving group during nucleotide incorporation by HIV-1 reverse transcriptase.[1] This mimicry can interfere with the normal process of DNA synthesis, suggesting a potential application as an antiviral agent.

-

Inhibition of Phosphoserine Phosphatase: 3-Phosphono-L-alanine has been shown to be a competitive inhibitor of phosphoserine phosphatase, an enzyme involved in the biosynthesis of the amino acid L-serine. This inhibition can impact cellular metabolism and the availability of precursors for various biosynthetic pathways.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of 3-Phosphono-L-alanine and its D-isomer.

| Target | Parameter | Compound | Value | Reference |

| Phosphoserine Phosphatase | Ki | 3-Phosphono-L-alanine (L-AP3) | 151 µM | (Hawkinson et al., 1994) |

| Phosphoserine Phosphatase | Ki | 3-Phosphono-D-alanine (D-AP3) | 48 µM | (Hawkinson et al., 1994) |

| HIV-1 Reverse Transcriptase | Substrate Concentration for 95% Conversion | 3-Phosphono-L-Ala-dAMP | 50 µM | (Yang et al., 2011)[1] |

| HIV-1 Reverse Transcriptase | Time for 95% Conversion | 3-Phosphono-L-Ala-dAMP | 60 min | (Yang et al., 2011)[1] |

Signaling Pathways and Logical Relationships

NMDA Receptor Antagonism and Downstream Signaling

As a competitive antagonist of the NMDA receptor, 3-Phosphono-L-alanine blocks the canonical signaling cascade initiated by glutamate binding. This prevents the influx of Ca²⁺ ions, which is a critical event in many forms of synaptic plasticity, such as long-term potentiation (LTP). The blockade of NMDA receptors can modulate the activity of downstream signaling pathways, including those involving cyclic AMP response element-binding protein (CREB) and mitogen-activated protein kinases (MAPK).

Caption: Competitive antagonism of the NMDA receptor by 3-Phosphono-L-alanine.

Logical Relationship of the Three Core Mechanisms

The three identified mechanisms of action of 3-Phosphono-L-alanine are distinct and target different cellular components. This diagram illustrates the independent nature of these activities.

Caption: The three independent core mechanisms of action of 3-Phosphono-L-alanine.

Experimental Protocols

Determination of NMDA Receptor Antagonism (Representative Protocol)

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This protocol is a representative example for assessing competitive antagonism at the NMDA receptor.

Caption: Workflow for a radioligand binding assay to determine NMDA receptor affinity.

Detailed Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cell debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Binding Assay: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of 3-Phosphono-L-alanine in a suitable assay buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of 3-Phosphono-L-alanine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Single Nucleotide Incorporation Assay with HIV-1 Reverse Transcriptase

This assay is used to assess the ability of 3-Phosphono-L-alanine, as part of a nucleotide analog, to act as a pyrophosphate mimic and be incorporated into a growing DNA strand by HIV-1 reverse transcriptase.

Caption: Experimental workflow for a single nucleotide incorporation assay.

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a synthetic primer-template DNA duplex with a fluorescent label on the 5'-end of the primer, purified HIV-1 reverse transcriptase, and an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Reaction Initiation: Pre-incubate the reaction mixture at 37°C and then initiate the reaction by adding the 3-Phosphono-L-Ala-dNTP analog at the desired concentration (e.g., 50 µM).

-

Time Course and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and stop the reaction by adding a quenching solution, such as a loading buffer containing a high concentration of EDTA to chelate the Mg²⁺ ions essential for the enzyme's activity.

-

Gel Electrophoresis: Separate the DNA products on a high-resolution denaturing polyacrylamide gel. This will separate the unextended primer from the primer that has been extended by one nucleotide.

-

Visualization and Quantification: Visualize the fluorescently labeled DNA bands using a suitable gel imaging system. Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

-

Data Analysis: Calculate the percentage of primer extension at each time point to determine the reaction kinetics and the efficiency of the nucleotide analog as a substrate for the reverse transcriptase.

Phosphoserine Phosphatase Inhibition Assay (Representative Protocol)

This assay measures the inhibition of phosphoserine phosphatase activity by 3-Phosphono-L-alanine.

Caption: Workflow for a phosphoserine phosphatase inhibition assay.

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified phosphoserine phosphatase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with a cofactor such as MgCl₂.

-

Inhibitor Addition: Add varying concentrations of 3-Phosphono-L-alanine to the reaction mixture and pre-incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-phosphoserine.

-

Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction, for example, by adding an acidic solution.

-

Phosphate Detection: Measure the amount of inorganic phosphate released during the reaction using a sensitive colorimetric method, such as the malachite green assay. This involves adding a malachite green reagent that forms a colored complex with inorganic phosphate, which can be quantified spectrophotometrically.

-

Data Analysis: Calculate the enzyme activity at each inhibitor concentration. Plot the activity against the concentration of 3-Phosphono-L-alanine to determine the IC50 value. To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Conclusion

3-Phosphono-L-alanine is a versatile molecule with at least three distinct mechanisms of action. Its ability to act as a competitive NMDA receptor antagonist provides a basis for its effects on the central nervous system, while its function as a pyrophosphate mimic highlights its potential in antiviral drug development. Furthermore, its inhibition of phosphoserine phosphatase demonstrates its capacity to interact with metabolic pathways. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of these and potentially other biological activities of this intriguing compound. A deeper understanding of its interactions with these targets will be crucial for harnessing its therapeutic potential.

References

3-Phosphono-L-alanine: A Potent Pyrophosphate Mimic in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine is a synthetic amino acid analogue that has garnered significant attention in the scientific community for its remarkable ability to mimic pyrophosphate (PPi), a critical molecule in numerous biological processes. This technical guide provides a comprehensive overview of 3-Phosphono-L-alanine, focusing on its mechanism of action as a pyrophosphate mimic, its application in enzyme inhibition, and detailed experimental protocols for its synthesis and use in enzymatic assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action: A Structural Mimic of Pyrophosphate

3-Phosphono-L-alanine's efficacy as a pyrophosphate mimic stems from the structural and electronic similarities between its phosphonate group and the pyrophosphate moiety. The phosphonate group (-PO(OH)2) of 3-Phosphono-L-alanine is isosteric and isoelectronic to the pyrophosphate group (-P2O7H2), allowing it to bind to the active sites of enzymes that utilize pyrophosphate as a substrate or are regulated by it. This competitive inhibition mechanism forms the basis of its biological activity.

The replacement of a P-O-P bond in pyrophosphate with a more stable P-C bond in 3-Phosphono-L-alanine makes it resistant to enzymatic hydrolysis. This stability allows it to act as a potent and often irreversible inhibitor of pyrophosphate-dependent enzymes.

Applications in Enzyme Inhibition

The ability of 3-Phosphono-L-alanine to act as a pyrophosphate mimic has been most notably demonstrated in the inhibition of viral enzymes, particularly HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. During DNA synthesis, RT catalyzes the incorporation of deoxynucleoside triphosphates (dNTPs) into a growing DNA chain, releasing pyrophosphate in the process. 3-Phosphono-L-alanine, when incorporated into a deoxynucleoside monophosphate analogue (3-phosphono-L-Ala-dAMP), serves as an excellent mimic of the natural substrate, deoxyadenosine triphosphate (dATP).[1]

Upon incorporation into the DNA strand, the 3-phosphono-L-alaninyl group is released. However, its structural similarity to pyrophosphate allows it to bind to the pyrophosphate binding site of the enzyme, leading to inhibition of further DNA synthesis. Studies have shown that the use of 3-phosphono-L-Ala-dAMP as a substrate in a single nucleotide incorporation assay resulted in a 95% conversion to a P+1 strand in 60 minutes at a concentration of 50 µM.[1] This demonstrates its high efficiency as a substrate and subsequent inhibitor. The efficiency of incorporation has been observed to be base-dependent, following the order A ≥ T = G > C.[1]

Quantitative Inhibition Data

While specific Ki or IC50 values for 3-Phosphono-L-alanine against a wide range of enzymes are not extensively reported in publicly available literature, its potency as a pyrophosphate mimic is well-established through detailed kinetic studies. The primary quantitative data available focuses on its performance as a substrate mimic in enzymatic assays.

| Enzyme | Substrate Analogue | Concentration | Assay | Result | Reference |

| HIV-1 Reverse Transcriptase | 3-phosphono-L-Ala-dAMP | 50 µM | Single Nucleotide Incorporation | 95% conversion to P+1 strand in 60 min | [1] |

Experimental Protocols

Synthesis of 3-Phosphono-L-alanine via Strecker Synthesis

The synthesis of 3-Phosphono-L-alanine can be achieved through the Strecker synthesis, starting from phosphonoacetaldehyde.[2]

Materials:

-

Phosphonoacetaldehyde

-

Ammonium chloride (NH4Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Dowex 50W-X8 resin (H+ form)

-

Pyridine

Procedure:

-

Formation of the α-aminonitrile:

-

Phosphonoacetaldehyde is reacted with ammonium chloride and sodium cyanide in an aqueous solution.

-

The reaction mixture is stirred at room temperature for several hours to form the corresponding α-aminonitrile.

-

-

Hydrolysis of the nitrile:

-

The α-aminonitrile is then hydrolyzed by heating with concentrated hydrochloric acid. This step converts the nitrile group into a carboxylic acid.

-

-

Purification:

-

The resulting solution is concentrated, and the crude 3-Phosphono-L-alanine is purified by ion-exchange chromatography using a Dowex 50W-X8 resin.

-

The amino acid is eluted from the column with a dilute pyridine solution.

-

The fractions containing 3-Phosphono-L-alanine are collected, pooled, and concentrated to yield the final product.

-

HIV-1 Reverse Transcriptase Single Nucleotide Incorporation Assay

This protocol is adapted from general procedures for HIV-1 RT assays and the specific findings related to 3-phosphono-L-Ala-dAMP.

Materials:

-

HIV-1 Reverse Transcriptase

-

Primer-template DNA duplex

-

3-phosphono-L-Ala-dAMP (or other nucleotide analogues)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., 90% formamide, 10 mM EDTA)

-

Polyacrylamide gel (denaturing)

-

Gel loading buffer

-

Phosphorimager or other suitable detection system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the primer-template DNA, HIV-1 RT, and the reaction buffer.

-

Initiate the reaction by adding 3-phosphono-L-Ala-dAMP to a final concentration of 50 µM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until sufficient separation of the primer and the extended product (P+1) is achieved.

-

-

Detection and Analysis:

-

Visualize the bands using a phosphorimager (if using radiolabeled primers) or other appropriate detection method.

-

Quantify the intensity of the bands corresponding to the unextended primer and the P+1 product to determine the percentage of conversion over time.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Competitive inhibition of a pyrophosphate-dependent enzyme by 3-Phosphono-L-alanine.

Caption: Experimental workflow for the synthesis of 3-Phosphono-L-alanine.

References

- 1. 3-Phosphono-l-alanine as pyrophosphate mimic for DNA synthesis using HIV-1 reverse transcriptase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The synthesis of 3-phosphonoalanine, phosphonopyruvic acid and phosphonolactic acid. Scission of the C-P bond during diazotization of phosphonoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitatory Amino Acid Antagonist Activity of 3-Phosphono-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine, also known as L-2-amino-3-phosphonopropionic acid (L-AP3), is a structural analog of the excitatory amino acid L-glutamate. It has been characterized as an antagonist at various excitatory amino acid (EAA) receptors, playing a significant role in the modulation of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the antagonist activity of 3-Phosphono-L-alanine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in neuroscience and drug development.

Core Antagonist Profile of 3-Phosphono-L-alanine

3-Phosphono-L-alanine exhibits a distinct profile as an antagonist, primarily targeting metabotropic glutamate receptors (mGluRs). While its classification as a broad EAA antagonist exists, the available quantitative data points towards a more significant interaction with mGluRs over ionotropic receptors.

Quantitative Data Summary

The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of 3-Phosphono-L-alanine at various targets. This data is crucial for understanding its potency and selectivity.

Table 1: Inhibitory Activity at Metabotropic Glutamate Receptors

| Target | Assay Type | Ligand/Substrate | Ki (μM) | IC50 (μM) | Reference |

| mGlu3 Receptor | [3H]glutamate binding | Glutamate | 125 | - | [1] |

| Phosphoserine Phosphatase | Enzyme Inhibition | D-phosphoserine | 151 | 368 | [1] |

| Phosphoserine Phosphatase | Enzyme Inhibition | L-phosphoserine | 845 | 2087 | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe key experimental protocols used to characterize the antagonist activity of 3-Phosphono-L-alanine.

Radioligand Binding Assay for Determining Ki Values

This protocol is used to determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of 3-Phosphono-L-alanine for a target receptor (e.g., mGluR3).

Materials:

-

Rat brain membranes (or cell lines expressing the target receptor)

-

[3H]-glutamate (radioligand)

-

3-Phosphono-L-alanine (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, add a constant concentration of [3H]-glutamate and varying concentrations of 3-Phosphono-L-alanine to the membrane preparation.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the cell membrane in response to receptor activation, providing functional data on antagonist activity.

Objective: To assess the effect of 3-Phosphono-L-alanine on glutamate-induced currents mediated by specific receptors (e.g., NMDA receptors).

Materials:

-

Cultured neurons or brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipette filled with internal solution

-

Glutamate (agonist)

-

3-Phosphono-L-alanine (antagonist)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Patch Pipette Formation: Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an appropriate internal solution.

-

Giga-seal Formation: Under microscopic guidance, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

-

Agonist Application: Apply a known concentration of glutamate to the cell to evoke an inward current.

-

Antagonist Application: Co-apply 3-Phosphono-L-alanine with glutamate and measure the reduction in the glutamate-evoked current.

-

Data Analysis: Analyze the amplitude and kinetics of the currents in the presence and absence of the antagonist to determine the nature and extent of inhibition.

Signaling Pathways and Visualizations

Glutamate receptor activation initiates a cascade of intracellular signaling events. As an antagonist, 3-Phosphono-L-alanine can block these pathways. The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by 3-Phosphono-L-alanine's antagonist activity.

Glutamate Receptor Signaling Overview

Caption: Overview of Glutamate Receptor Signaling Pathways.

Putative Downstream Signaling Modulation by 3-Phosphono-L-alanine

The antagonist action of 3-Phosphono-L-alanine at mGluRs can impact key intracellular signaling cascades such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

Caption: Potential Modulation of PKC and MAPK/ERK Signaling.

Experimental Workflow for Assessing Antagonist Activity

The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like 3-Phosphono-L-alanine.

Caption: Workflow for Characterizing Antagonist Activity.

Conclusion

3-Phosphono-L-alanine serves as a valuable pharmacological tool for studying the roles of metabotropic glutamate receptors in the central nervous system. Its antagonist activity, particularly at mGluRs, provides a mechanism to dissect the complex signaling pathways involved in synaptic transmission and plasticity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of modulating glutamatergic signaling. Future studies should aim to further elucidate its binding affinities at ionotropic receptors and explore its effects on a wider range of downstream signaling targets to fully characterize its profile as an excitatory amino acid antagonist.

References

3-Phosphono-L-alanine: A Technical Guide on Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine is a synthetic amino acid analogue that has garnered significant interest in the scientific community, primarily for its role as an antagonist of metabotropic glutamate receptors (mGluRs). Its structural similarity to endogenous amino acids, combined with the presence of a phosphonate group, imparts unique biochemical properties that are pivotal to its pharmacological activity. This technical guide provides a comprehensive overview of the available information on the stability and solubility profile of 3-Phosphono-L-alanine, alongside relevant experimental protocols and a visualization of its implicated signaling pathway.

While specific quantitative stability and solubility data for 3-Phosphono-L-alanine is not extensively documented in publicly available literature, this guide synthesizes related knowledge and provides adaptable methodologies for researchers to determine these crucial parameters. Understanding the physicochemical properties of 3-Phosphono-L-alanine is essential for its application in research and potential therapeutic development, ensuring accurate experimental design and formulation.

Stability Profile

Table 1: Illustrative Stability Data for 3-Phosphono-L-alanine (Hypothetical)

| Stress Condition | Parameter | Value | Degradation Products |

| Hydrolytic | |||

| Acidic (e.g., 0.1 N HCl, 60°C, 24h) | % Degradation | < 5% | Not Detected |

| Neutral (e.g., Water, 60°C, 24h) | % Degradation | < 2% | Not Detected |

| Basic (e.g., 0.1 N NaOH, 60°C, 24h) | % Degradation | 10-15% | Product A, Product B |

| Oxidative | |||

| (e.g., 3% H₂O₂, RT, 24h) | % Degradation | 5-10% | Product C |

| Thermal | |||

| (e.g., 80°C, 48h) | % Degradation | < 5% | Not Detected |

| Photolytic | |||

| (e.g., ICH Q1B options) | % Degradation | < 2% | Not Detected |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability data for 3-Phosphono-L-alanine would need to be determined experimentally.

Solubility Profile

The solubility of 3-Phosphono-L-alanine in various solvents is a key parameter for its use in in vitro and in vivo studies, as well as for formulation development. As a polar, zwitterionic molecule, it is expected to be soluble in aqueous solutions, with its solubility likely influenced by pH. Its solubility in organic solvents is anticipated to be limited.

Table 2: Expected Solubility Profile of 3-Phosphono-L-alanine

| Solvent | Expected Solubility | Rationale |

| Water | High | The presence of amino, carboxylic acid, and phosphonic acid groups allows for strong hydrogen bonding with water. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | High | Expected to be readily soluble in physiological buffers. |

| Methanol | Moderate to Low | May exhibit some solubility due to the polar nature of methanol. |

| Ethanol | Low | Lower polarity compared to methanol may result in reduced solubility. |

| Dimethyl Sulfoxide (DMSO) | Moderate | A common solvent for compounds with limited aqueous solubility; may be a suitable alternative. |

| Dichloromethane (DCM) | Very Low | As a non-polar organic solvent, it is unlikely to be a good solvent for this polar compound. |

Note: The information in this table is based on the chemical structure of 3-Phosphono-L-alanine and general principles of solubility. Experimental determination is required for precise quantitative values.

Experimental Protocols

I. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of a compound like 3-Phosphono-L-alanine.

Workflow for Aqueous Solubility Determination

A Technical Guide to the Enzymatic Synthesis of 3-Phosphono-L-alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enzymatic synthesis of 3-phosphono-L-alanine (PnAla) and its derivatives, compounds of significant interest in drug discovery due to their ability to mimic natural amino acids and intermediates in metabolic pathways. This document details the core enzymatic cascade, experimental protocols for key reactions, quantitative data for the involved enzymes, and the potential roles of PnAla derivatives in cellular signaling.

Core Enzymatic Synthesis Pathway

The enzymatic synthesis of L-phosphonoalanine is a multi-step process that begins with a key carbon-phosphorus bond-forming reaction. This pathway is foundational for the production of a variety of PnAla derivatives, most notably phosphonopeptides.

The primary enzymatic route involves three key enzymes:

-

Phosphoenolpyruvate (PEP) Mutase (PepM): This enzyme catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This conversion is a crucial and often rate-limiting step in the biosynthesis of most phosphonate natural products[1].

-

Phosphonopyruvate Aminotransferase: A pyridoxal-5'-phosphate (PLP)-dependent enzyme that facilitates the transfer of an amino group from an amino donor (commonly L-glutamate) to phosphonopyruvate, yielding L-phosphonoalanine[1].

-

ATP-Grasp Ligases: These enzymes catalyze the formation of peptide bonds between L-phosphonoalanine and other amino acids in an ATP-dependent manner, leading to the synthesis of phosphonopeptide derivatives[2]. The substrate specificity of these ligases is a key determinant of the diversity of the final products[3].

Below is a diagram illustrating this core enzymatic pathway.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic synthesis is dependent on the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for PEP mutase and a phosphonopyruvate aminotransferase.

Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase (PepM)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | [4] |

Table 2: Substrate Specificity of Phosphonopyruvate Aminotransferase

| Enzyme | Amino Donor | Relative Activity (%) |

| PnaA from Streptomyces sp. | L-Glutamate | 100 |

| " | L-Aspartate | < 5 |

| " | L-Alanine | < 5 |

| " | L-Glutamine | < 5 |

Note: Data for Table 2 is qualitative based on descriptions of high specificity for L-glutamate.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic steps in the synthesis of 3-phosphono-L-alanine and its derivatives.

Overexpression and Purification of PEP Mutase

Objective: To produce and purify recombinant PEP mutase for in vitro synthesis of phosphonopyruvate.

Materials:

-

E. coli BL21(DE3) cells harboring a pET vector with the PEP mutase gene.

-

Luria-Bertani (LB) broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the recombinant E. coli in LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PEP mutase with Elution Buffer.

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

In Vitro Synthesis of Phosphonopyruvate (PnPy)

Objective: To enzymatically convert PEP to PnPy using purified PEP mutase.

Materials:

-

Purified PEP mutase.

-

Reaction Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2.

-

Phosphoenolpyruvate (PEP).

Procedure:

-

Set up the reaction mixture containing Reaction Buffer, 10 mM PEP, and 1 µM purified PEP mutase.

-

Incubate the reaction at 30°C for 2-4 hours.

-

Monitor the reaction progress by quantifying the depletion of PEP or the formation of PnPy using HPLC or a colorimetric assay.

-

Terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

Enzymatic Synthesis of L-Phosphonoalanine (PnAla)

Objective: To synthesize L-phosphonoalanine from phosphonopyruvate using a phosphonopyruvate aminotransferase.

Materials:

-

Phosphonopyruvate (from step 3.2).

-

Purified phosphonopyruvate aminotransferase.

-

Reaction Buffer: 100 mM Tris-HCl pH 8.0, 100 µM PLP.

-

L-glutamate.

Procedure:

-

Set up the reaction mixture containing Reaction Buffer, 5 mM phosphonopyruvate, 10 mM L-glutamate, and 2 µM purified aminotransferase.

-

Incubate the reaction at 37°C for 1-3 hours.

-

Monitor the formation of L-phosphonoalanine using HPLC-MS or NMR spectroscopy.

-

Purify the L-phosphonoalanine from the reaction mixture using ion-exchange chromatography or reversed-phase HPLC.

Synthesis of Phosphonopeptide Derivatives

Objective: To ligate L-phosphonoalanine with another amino acid using an ATP-grasp ligase.

Materials:

-

L-phosphonoalanine.

-

Desired amino acid (e.g., L-alanine).

-

Purified ATP-grasp ligase.

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP.

Procedure:

-

Set up the reaction mixture containing Reaction Buffer, 2 mM L-phosphonoalanine, 5 mM L-alanine, and 1 µM purified ATP-grasp ligase.

-

Incubate the reaction at 25°C for 4-6 hours.

-

Monitor the formation of the dipeptide derivative by LC-MS.

-

Purify the phosphonopeptide using reversed-phase HPLC.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for producing phosphonopeptides and a conceptual signaling pathway that could be inhibited by a 3-phosphono-L-alanine derivative.

Experimental Workflow for Phosphonopeptide Synthesis

Conceptual Signaling Pathway Inhibition

Phosphonate-containing compounds are known to act as inhibitors of enzymes that process phosphate or carboxylate-containing substrates. For instance, fosfomycin, a phosphonate antibiotic, inhibits MurA, an enzyme involved in bacterial cell wall biosynthesis, by mimicking phosphoenolpyruvate[1]. Similarly, 3-phosphono-L-alanine derivatives could potentially inhibit kinases or other enzymes in signaling pathways that recognize phosphorylated or acidic amino acid residues.

The diagram below conceptualizes how a PnAla-containing peptide might inhibit a generic kinase signaling cascade.

Conclusion

The enzymatic synthesis of 3-phosphono-L-alanine and its derivatives offers a powerful and stereospecific route to a class of molecules with significant therapeutic potential. By leveraging the activities of PEP mutase, aminotransferases, and ATP-grasp ligases, a diverse array of phosphonopeptides can be generated. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of biocatalysis, drug discovery, and chemical biology, facilitating the exploration and development of novel phosphonate-based compounds. Further research into the substrate specificities of the involved enzymes and the biological activities of the resulting derivatives will undoubtedly expand the applications of this versatile enzymatic platform.

References

- 1. Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products and a Convergent Pathway for Their Diversification | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Valinophos Reveals a New Route in Microbial Phosphonate Biosynthesis That Is Broadly Conserved in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3-Phosphono-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphono-L-alanine is a synthetic amino acid analog that has garnered significant interest in neuroscience and drug development due to its potent and selective antagonism of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Phosphono-L-alanine, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of its mechanism of action within the context of NMDA receptor signaling.

Core Molecular Data

The fundamental properties of 3-Phosphono-L-alanine are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 169.07 g/mol | PubChem CID: 177120 |

| Chemical Formula | C3H8NO5P | PubChem CID: 177120 |

| IUPAC Name | (2R)-2-amino-3-phosphonopropanoic acid | PubChem CID: 177120 |

| Canonical SMILES | C(C(C(=O)O)N)P(=O)(O)O | PubChem CID: 177120 |

| CAS Number | 23052-80-4 | PubChem CID: 177120 |

Synthesis of 3-Phosphono-L-alanine

A common and effective method for the synthesis of 3-Phosphono-L-alanine is the Strecker synthesis, starting from phosphonoacetaldehyde.

Experimental Protocol: Strecker Synthesis

Materials:

-

Phosphonoacetaldehyde

-

Ammonia (aqueous solution)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Diethyl ether

-

Reaction vessel with stirring capability

-

Separatory funnel

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Iminonitrile Formation:

-

In a well-ventilated fume hood, dissolve phosphonoacetaldehyde in an aqueous solution of ammonia.

-

Stir the solution at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

Slowly add a solution of sodium cyanide to the reaction mixture. The cyanide ion will act as a nucleophile, attacking the imine to form an α-aminonitrile. Continue stirring for 2-3 hours.

-

-

Hydrolysis to Amino Acid:

-

Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 1-2. This step should be performed with caution as it can generate hydrogen cyanide gas.

-

Heat the acidified mixture to reflux for 4-6 hours. This will hydrolyze the nitrile group to a carboxylic acid, yielding 3-Phosphono-L-alanine hydrochloride.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the aqueous solution with diethyl ether in a separatory funnel to remove any unreacted starting materials and nonpolar impurities. Discard the ether layer.

-

The aqueous layer, containing the product, can be concentrated under reduced pressure.

-

The crude 3-Phosphono-L-alanine can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Biological Activity and Mechanism of Action

3-Phosphono-L-alanine functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. This inhibition of NMDA receptor activity is central to its potential therapeutic applications.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Testing NMDA Receptor Antagonism

This protocol outlines the procedure for measuring NMDA receptor-mediated currents in cultured neurons and assessing the inhibitory effect of 3-Phosphono-L-alanine.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

External (bath) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.2 with CsOH.

-

NMDA (N-methyl-D-aspartate)

-

3-Phosphono-L-alanine

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Preparation:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

-

Establishing Whole-Cell Configuration:

-

Under visual guidance using the microscope, approach a neuron with the recording pipette containing the internal solution.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

-

Recording NMDA-Evoked Currents:

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply a brief pulse of NMDA (e.g., 100 µM for 2-5 seconds) to the neuron using a local perfusion system. This will evoke an inward current mediated by NMDA receptors.

-

Record the baseline NMDA-evoked currents several times to ensure a stable response.

-

-

Testing the Antagonist:

-

Perfuse the bath with the external solution containing a known concentration of 3-Phosphono-L-alanine for several minutes.

-

Again, apply a brief pulse of NMDA (at the same concentration and duration as in the baseline recording).

-

Record the NMDA-evoked current in the presence of 3-Phosphono-L-alanine. A reduction in the current amplitude indicates an antagonistic effect.

-

To determine the IC₅₀, repeat the experiment with a range of 3-Phosphono-L-alanine concentrations.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 3-Phosphono-L-alanine at the NMDA receptor and the general workflow for its electrophysiological evaluation.

Caption: Antagonistic action of 3-Phosphono-L-alanine at the NMDA receptor.

Caption: Experimental workflow for electrophysiological evaluation.

The Enantiomeric Dichotomy of 3-Phosphono-L-alanine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine, a synthetic amino acid analogue, has garnered significant attention in the fields of biochemistry and pharmacology due to the distinct biological activities exhibited by its stereoisomers. This technical guide provides an in-depth analysis of the biological activities of the D- and L-enantiomers of 3-phosphonoalanine, with a primary focus on their roles as potent enzyme inhibitors and receptor modulators. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical pathways to serve as a comprehensive resource for researchers and professionals in drug development.

The core of 3-phosphonoalanine's bioactivity lies in its structural mimicry of natural amino acids, allowing it to interact with specific biological targets. The presence of the phosphonate group in place of a carboxylate group introduces unique chemical properties that drive its inhibitory potential. This guide will delve into the enantiomer-specific interactions with two primary targets: bacterial alanine racemase and mammalian glutamate receptors.

I. Inhibition of Alanine Racemase: An Antibacterial Target

A primary and well-studied biological activity of 3-phosphonoalanine enantiomers is the inhibition of alanine racemase (Alr), a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is an essential component for the synthesis of peptidoglycan, the structural backbone of the bacterial cell wall. Inhibition of this enzyme leads to the depletion of the D-alanine pool, thereby disrupting cell wall synthesis and ultimately causing bacterial cell death. This makes alanine racemase a compelling target for the development of novel antibacterial agents.[1][2]

Quantitative Analysis of Alanine Racemase Inhibition

Both the D- and L-enantiomers of 3-phosphonoalanine (also referred to as (1-aminoethyl)phosphonic acid) have been shown to be time-dependent inhibitors of alanine racemase, particularly from Gram-positive bacteria. The inhibition mechanism proceeds through an initial reversible binding followed by a slower isomerization to a tightly bound, slowly dissociating complex.

| Inhibitor | Target Enzyme | Inhibition Type | K_i (initial reversible binding) | k_inact (isomerization rate) | Half-life of Dissociation | Reference(s) |

| DL-3-Phosphonoalanine | Alanine Racemase (Bacillus stearothermophilus) | Time-dependent | 1 mM | 6-9 min⁻¹ | ~25 days |

Mechanism of Alanine Racemase Inhibition

The inhibitory mechanism of the L-enantiomer of 3-phosphonoalanine ((R)-1-Aminoethylphosphonic acid or L-Ala-P) against alanine racemase has been elucidated through structural and kinetic studies. The process can be summarized in the following steps:

-

Initial Reversible Binding: The inhibitor, mimicking the natural substrate L-alanine, initially binds reversibly to the active site of alanine racemase.

-

Formation of an External Aldimine: The amino group of L-phosphonoalanine forms a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor of the enzyme.

-

Inhibition of Catalysis: The phosphonate group of the inhibitor interacts with key catalytic residues in the active site. This interaction, combined with an improper alignment for the necessary proton abstraction, prevents the catalytic cycle from proceeding.[3][4] The resulting enzyme-inhibitor complex is exceptionally stable, leading to a time-dependent inactivation of the enzyme.

The detailed mechanism for the D-enantiomer has not been as extensively characterized but is also presumed to involve the formation of a stable complex with the PLP cofactor.

II. Modulation of Glutamate Receptors: A Neurological Perspective

The enantiomers of 3-phosphonoalanine also exhibit significant and stereoselective activity at glutamate receptors in the mammalian central nervous system. Glutamate receptors are critical for excitatory synaptic transmission and are implicated in numerous physiological and pathological processes.

Antagonism of Metabotropic Glutamate Receptors

L-2-amino-3-phosphonopropionic acid (L-AP3), the L-enantiomer of 3-phosphonoalanine, is a known competitive antagonist of metabotropic glutamate receptors (mGluRs), particularly subtypes mGluR1 and mGluR5.[5] These G-protein coupled receptors are involved in modulating synaptic plasticity.

| Enantiomer | Target Receptor | Activity | IC_50 | Reference(s) |

| L-3-Phosphonoalanine (L-AP3) | mGluR1α | Competitive Antagonist | 2.1 mM | [5] |

Inhibition of Phosphoserine Phosphatase

Interestingly, both enantiomers of 2-amino-3-phosphonopropionic acid (AP3) have been shown to inhibit phosphoserine phosphatase, an enzyme involved in the biosynthesis of L-serine. In contrast to its activity at mGluRs, the D-enantiomer is a more potent inhibitor of this enzyme.

| Enantiomer | Target Enzyme | Inhibition Type | K_i | Reference(s) |

| D-3-Phosphonoalanine (D-AP3) | Phosphoserine Phosphatase | Competitive | 48 µM | [6] |

| L-3-Phosphonoalanine (L-AP3) | Phosphoserine Phosphatase | Competitive | 151 µM | [6] |

This data highlights a clear enantiomeric selectivity for different biological targets, with the L-enantiomer preferentially targeting metabotropic glutamate receptors and the D-enantiomer showing higher potency against phosphoserine phosphatase.

While phosphono-amino acids are generally known as NMDA receptor antagonists, specific quantitative data for the D- and L-enantiomers of 3-phosphonoalanine on NMDA receptor subtypes is not well-documented in the available literature.

III. Experimental Protocols

A. Alanine Racemase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This method measures the production of D-alanine from L-alanine (or vice versa) by coupling the reaction to a D-amino acid oxidase and horseradish peroxidase system.

Materials:

-

Purified alanine racemase

-

L-alanine (substrate)

-

D-amino acid oxidase (coupling enzyme)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or other suitable HRP substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-alanine, D-amino acid oxidase, HRP, and Amplex Red in a microplate well.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of purified alanine racemase.

-

Monitor the increase in fluorescence (or absorbance) over time using a microplate reader. The rate of increase is proportional to the rate of D-alanine production.

-

To determine the inhibitory activity of 3-phosphonoalanine enantiomers, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.

B. Determination of Kinetic Parameters for Time-Dependent Inhibition (k_inact and K_i)

Procedure:

-

Incubate a fixed concentration of alanine racemase with various concentrations of the 3-phosphonoalanine enantiomer.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately dilute the aliquots into an assay mixture containing a saturating concentration of the substrate (L-alanine) to measure the residual enzyme activity using the coupled-enzyme assay described above.

-

Plot the natural logarithm of the residual enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_i).[7]

IV. Conclusion

The enantiomers of 3-phosphono-L-alanine exhibit distinct and biologically significant activities. Their primary mode of antibacterial action is through the time-dependent, irreversible inhibition of alanine racemase, a key enzyme in bacterial cell wall synthesis. While both enantiomers are active, a more detailed quantitative comparison of their inhibitory potencies is an area for future research. In the context of the central nervous system, these enantiomers show stereoselective modulation of glutamate receptors and related enzymes. The L-enantiomer acts as a competitive antagonist at metabotropic glutamate receptors, while the D-enantiomer is a more potent inhibitor of phosphoserine phosphatase.

This enantiomeric dichotomy underscores the importance of stereochemistry in drug design and provides a foundation for the development of targeted therapeutic agents. The detailed experimental protocols and visualized pathways in this guide offer a practical framework for researchers and drug development professionals to further explore and harness the therapeutic potential of 3-phosphono-L-alanine enantiomers.

References

- 1. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alanine racemase - Wikipedia [en.wikipedia.org]

- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacological selectivity of three NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3-Phosphono-L-alanine in HIV-1 Reverse Transcriptase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus, converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2][3] This central role makes it a prime target for antiretroviral drugs.[2][4][5] 3-Phosphono-L-alanine has been identified as an effective pyrophosphate mimic that can be utilized in enzymatic DNA synthesis by HIV-1 RT.[6] This document provides detailed application notes and protocols for a non-radioactive HIV-1 reverse transcriptase assay to evaluate the inhibitory potential of compounds like 3-Phosphono-L-alanine.

Mechanism of Action of 3-Phosphono-L-alanine

3-Phosphono-L-alanine acts as a pyrophosphate (PPi) mimic.[6] During DNA synthesis, HIV-1 RT catalyzes the incorporation of a deoxynucleotide triphosphate (dNTP) into the growing DNA chain, releasing a pyrophosphate molecule. As a PPi mimic, 3-Phosphono-L-alanine can interfere with this process. While the precise inhibitory mechanism is still under investigation, it is proposed that it competes with the natural pyrophosphate, potentially by binding to the pyrophosphate binding site on the enzyme, thereby hindering the overall process of reverse transcription.

Quantitative Data Summary

The following table summarizes the performance of a 3-phosphono-L-Ala-dAMP analog in a single nucleotide incorporation assay, highlighting its efficiency as a substrate for HIV-1 RT, which indirectly supports its interaction with the enzyme.

| Compound | Concentration | % Conversion to P+1 Strand | Time | Base Incorporation Efficiency Order |

| 3-phosphono-L-Ala-dAMP | 50 µM | 95% | 60 min | A ≥ T = G > C |

Table 1: Performance of a 3-Phosphono-L-alanine containing dAMP analog in an HIV-1 RT single nucleotide incorporation assay. Data extracted from a study on pyrophosphate mimics for DNA synthesis.[6]

Experimental Protocols

This section outlines a detailed protocol for a non-radioactive, colorimetric HIV-1 Reverse Transcriptase assay, suitable for screening potential inhibitors. This protocol is based on commercially available kits and established methodologies.

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

HIV-1 RT Assay Plate (e.g., poly(A)-coated 96-well plate)

-

Lysis Buffer

-

Reaction Buffer (RB)

-

Wash Buffer Concentrate (20X)

-

Template (e.g., poly(A))

-

Primer (e.g., oligo(dT))

-

Biotin-dUTP

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

3-Phosphono-L-alanine (or other test compounds)

-

Positive Control Inhibitor (e.g., Nevirapine, AZT)[1]

-

Negative Control (DMSO or vehicle)

-

Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Detailed Protocol

-

Preparation of Reagents:

-

Prepare 1X Wash Buffer by diluting the 20X concentrate with sterile distilled water.

-

Prepare the Reaction Buffer (RB) as per the manufacturer's instructions, often by mixing two components in equal volumes just before use.

-

Prepare serial dilutions of 3-Phosphono-L-alanine and control inhibitors in the appropriate solvent (e.g., DMSO, then diluted in RB).

-

-